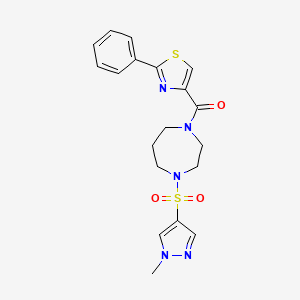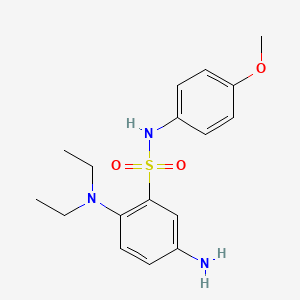
5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide” typically involves multiple steps:
Aromatic Substitution:
Sulfonation: The addition of the sulfonamide group.
Alkylation: The attachment of the diethylamino group.
Each step requires specific reagents and conditions, such as:
Aromatic Substitution: Using aniline derivatives and nitration followed by reduction.
Sulfonation: Using chlorosulfonic acid or sulfur trioxide.
Alkylation: Using diethylamine and alkyl halides.
Methoxylation: Using methanol and a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
“5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide” can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Using nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution may produce various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential antimicrobial or anticancer agent.
Industry: As an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with cellular processes. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.
Uniqueness
“5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide” is unique due to its specific functional groups and structure, which may confer distinct chemical and biological properties compared to other sulfonamides.
Propriétés
IUPAC Name |
5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-20(5-2)16-11-6-13(18)12-17(16)24(21,22)19-14-7-9-15(23-3)10-8-14/h6-12,19H,4-5,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUAYLWAUCTLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)
![2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2483808.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2483810.png)

![6-Tert-butyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2483814.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2483815.png)
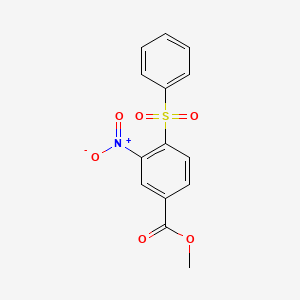
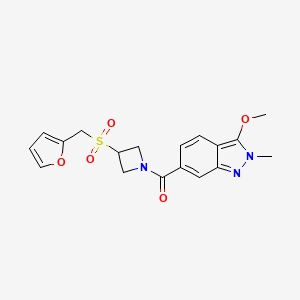
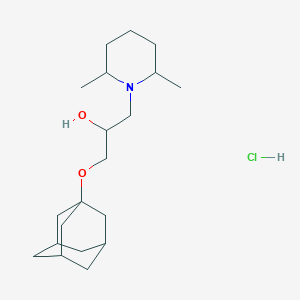
![1-[3-(4-fluorophenoxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine](/img/structure/B2483821.png)
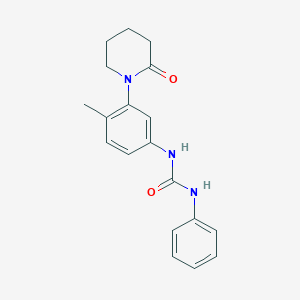
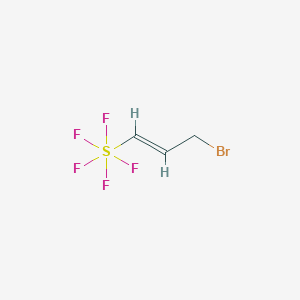
![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)
